molecular formula C24H20N2O4S B2803901 N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide CAS No. 1115876-56-6

N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide

Cat. No. B2803901
CAS RN: 1115876-56-6
M. Wt: 432.49
InChI Key: DPTHYFPDSWAUED-UHFFFAOYSA-N
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Description

N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Desulfitative Functionalizations

The compound “2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide” is a sulfone derivative . Sulfone derivatives have been extensively exploited in organic synthesis across several decades . They can participate in Pd-catalysed Suzuki–Miyaura type reactions, which have opened a new area of research with burgeoning activity in recent years .

Human Neutrophil Elastase (hNE) Inhibitors

Benzenesulfonic acid derived compounds, such as “2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide”, have been synthesized and evaluated as competitive inhibitors of hNE . These inhibitors could be used for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Oxidation Reactions

Polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine, a compound related to “2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide”, has been applied to microwave-assisted reactions that occurred at high temperatures . It was shown to oxidize alkenes, silyl enol ethers, and pyridines to the corresponding epoxides and pyridine N-oxides in excellent to good yields and with much shorter reaction times .

Suzuki–Miyaura Coupling

The compound “N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide” could potentially be used in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis of Herbicide Saflufenacil

The compound “N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide” is an important intermediate in the synthesis of the herbicide saflufenacil .

Development of Antimicrobial Agents

Compounds similar to “N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide” have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c27-23(25-16-18-9-3-1-4-10-18)17-26-21-14-8-7-11-19(21)15-22(24(26)28)31(29,30)20-12-5-2-6-13-20/h1-15H,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTHYFPDSWAUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide

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